N(3)-Benzyl Substitution Preserves Metal-Binding Affinity
Potentiometric titration of 0.01 M ligand solutions at 21 °C demonstrated that the formation constants (log β) of Cu(II), Zn(II), and Ni(II) complexes with 3‑benzyl‑L‑histidine are experimentally indistinguishable from those of native L‑histidine, whereas histidyl‑glycine and histidyl‑glycylglycine peptides yield significantly lower constants [1]. The finding indicates that N(3)‑benzylation does not compromise the primary metal‑binding pharmacophore, in contrast to N(1)‑benzyl or N(α)‑benzyl derivatives which can sterically hinder the amino‑imidazole‑carboxylate chelation motif [2].
| Evidence Dimension | Metal‑complex formation constant (log β) order |
|---|---|
| Target Compound Data | 3‑Benzyl‑L‑histidine ≈ L‑histidine |
| Comparator Or Baseline | L‑Histidine (log β values for Cu(II) complexes reported in same study); histidyl‑glycine and histidyl‑glycylglycine (lower log β) |
| Quantified Difference | log β(3‑benzyl‑L‑histidine) ≈ log β(L‑histidine) >> log β(histidyl‑peptides) |
| Conditions | 0.01 M ligand, metal:ligand molar ratio 2:1, 21 °C, I = 0.10 M KNO₃ |
Why This Matters
Procurement of the 3‑benzyl derivative ensures metal‑binding behaviour that faithfully mimics native histidine while providing a spectroscopic or affinity handle via the benzyl group, a combination not achievable with 1‑benzyl or N‑benzyl isomers.
- [1] Yokoyama, A., Aiba, H. & Tanaka, H. Acid Dissociation Constants of Some Histidine-containing Peptides and Formation Constants of Their Metal Complexes. Bull. Chem. Soc. Jpn. 47, 112–117 (1974). View Source
- [2] Brookes, G. & Pettit, L. D. Complex formation and stereoselectivity in the ternary systems copper(II)–D/L-histidine–L-amino-acids. J. Chem. Soc., Dalton Trans. 1918–1924 (1977). View Source
